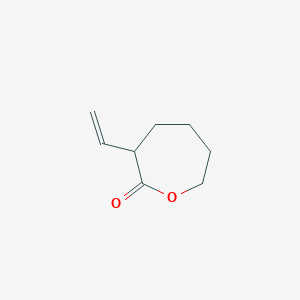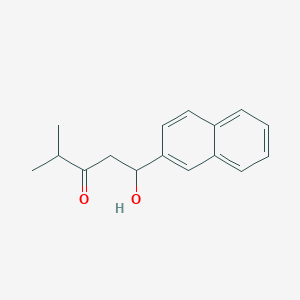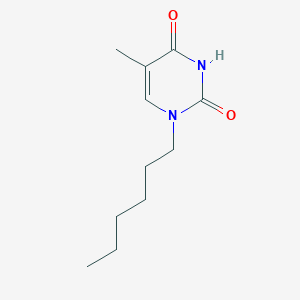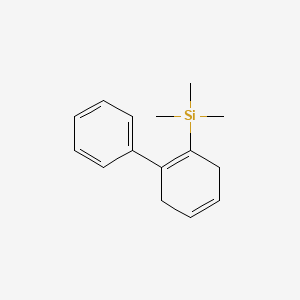![molecular formula C19H20O6 B12546148 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid CAS No. 143526-21-0](/img/structure/B12546148.png)
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxybenzoic acid core with a butoxy group and a methylbenzoyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-methylbenzoic acid, which is then esterified with butanol to form 4-methylbenzoyl butyl ester. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2-hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzaldehyde.
Reduction: Formation of 2-hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzyl alcohol.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Applications De Recherche Scientifique
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in binding to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: A simpler analog with similar structural features but lacking the butoxy and ester groups.
4-Methylsalicylic acid: Another analog with a similar core structure but different substituents.
2-Hydroxy-4-methoxybenzoic acid: A compound with a methoxy group instead of the butoxy group.
Uniqueness
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
143526-21-0 |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-hydroxy-4-[4-(4-methylbenzoyl)oxybutoxy]benzoic acid |
InChI |
InChI=1S/C19H20O6/c1-13-4-6-14(7-5-13)19(23)25-11-3-2-10-24-15-8-9-16(18(21)22)17(20)12-15/h4-9,12,20H,2-3,10-11H2,1H3,(H,21,22) |
Clé InChI |
RMWDDTIZKSPAGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCCCCOC2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)


![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)




![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)


